molecular formula C7H5N5 B12970609 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B12970609
M. Wt: 159.15 g/mol
InChI Key: RXHBQVDHJHMBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system comprising a pyrrole and a triazine ring, with an amino group at the 4-position and a cyano group at the 7-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for drug discovery and other research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves multi-step processes starting from readily available starting materials. One common synthetic route includes the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. For instance, the reaction of pyrrole with formamidine acetate and chloramine can yield the desired triazine compound . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino or cyano groups can be replaced by other functional groups.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. For instance, the compound has been shown to inhibit RNA-dependent RNA polymerase, an enzyme essential for the replication of RNA viruses . Additionally, it can interfere with kinase signaling pathways, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities. The presence of both amino and cyano groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for drug discovery and other research applications .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-5-1-2-6-7(9)10-4-11-12(5)6/h1-2,4H,(H2,9,10,11)

InChI Key

RXHBQVDHJHMBMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)N)C#N

Origin of Product

United States

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